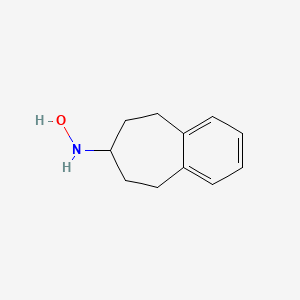
Tert-butyl 2-chloro-2-cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-chloro-2-cyanoacetate is an organic compound with the molecular formula C7H11ClNO2. It is a versatile intermediate used in various chemical syntheses due to its unique structural features, which include a tert-butyl ester, a chloro group, and a cyano group. These functional groups make it a valuable building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-chloro-2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl cyanoacetate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl chloro(cyano)acetate may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-chloro-2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of tert-butyl cyanoacetic acid.
Reduction: Formation of tert-butyl aminoacetate.
Scientific Research Applications
Tert-butyl 2-chloro-2-cyanoacetate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of enzyme inhibitors and other bioactive compounds.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl chloro(cyano)acetate involves its functional groups:
Chloro Group: Acts as a leaving group in nucleophilic substitution reactions.
Cyano Group: Participates in various transformations, including reduction and nucleophilic addition.
Ester Group: Can be hydrolyzed or transesterified under appropriate conditions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl cyanoacetate: Similar structure but lacks the chloro group.
Tert-butyl bromoacetate: Similar structure but with a bromo group instead of a chloro group.
Ethyl cyanoacetate: Similar structure but with an ethyl ester instead of a tert-butyl ester.
Uniqueness
Tert-butyl 2-chloro-2-cyanoacetate is unique due to the presence of both a chloro and a cyano group, which allows for diverse chemical transformations. Its tert-butyl ester group provides steric hindrance, making it more stable under certain reaction conditions compared to its ethyl ester counterpart .
Properties
Molecular Formula |
C7H10ClNO2 |
|---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
tert-butyl 2-chloro-2-cyanoacetate |
InChI |
InChI=1S/C7H10ClNO2/c1-7(2,3)11-6(10)5(8)4-9/h5H,1-3H3 |
InChI Key |
ZDLQYYNXTWSHJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 1-[6-(2-hydroxylphenyl)pyridine-2-yl]-5-trifluoromethyl-1H-pyrazole-4-carboxylate](/img/structure/B8475812.png)


![N-{2-[1-Hydroxy-1-(pyridin-2-yl)ethyl]phenyl}-4-methoxybenzamide](/img/structure/B8475837.png)
![6-Hydroxyspiro[2.5]octane-5-carbonitrile](/img/structure/B8475851.png)
![3-Ethoxyspiro[3.6]decan-1-one](/img/structure/B8475858.png)



